Isomeric Differentiation: Tautomeric Position Determines Presence or Absence of Anti-Asthma Activity
The 3(2H)-one tautomer (6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one) is claimed as an active anti-asthma agent in patent US4293554, with efficacy demonstrated in a mouse passive cutaneous anaphylaxis model [1]. No anti-asthma activity has been reported for the 6(5H)-one tautomer (the target compound). This functional dichotomy confirms that the two isomers are not interchangeable for anti-inflammatory applications.
| Evidence Dimension | Anti-asthma activity (mouse PCA model) |
|---|---|
| Target Compound Data | No anti-asthma activity reported |
| Comparator Or Baseline | 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one: active in PCA assay |
| Quantified Difference | Not quantifiable; binary presence/absence of activity |
| Conditions | Mouse passive cutaneous anaphylaxis (PCA) test, as described in US4293554 |
Why This Matters
For anti-inflammatory or anti-asthma screening programs, the 3(2H)-one isomer is the required entity; the 6(5H)-one isomer serves as a distinct scaffold for targets where anti-asthma activity is not desired.
- [1] US Patent US4293554. Method of treating asthma using 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one. 1981. View Source
